

# Spectroscopic Analysis of 1,4-Benzenedimethanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,4-Benzenedimethanol

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for **1,4-Benzenedimethanol**. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for easy reference and comparison.

## Introduction

**1,4-Benzenedimethanol**, also known as terephthalyl alcohol, is a symmetrical aromatic diol with the chemical formula  $C_8H_{10}O_2$ . Its structure consists of a benzene ring substituted at the para positions with two hydroxymethyl ( $-CH_2OH$ ) groups. This bifunctionality makes it a valuable precursor in the synthesis of various polymers, resins, and other organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of **1,4-Benzenedimethanol** in research and development settings. This guide focuses on two primary spectroscopic techniques: FT-IR and NMR ( $^1H$  and  $^{13}C$ ), which provide detailed information about the molecule's functional groups and atomic connectivity.

## FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of **1,4-**

**Benzenedimethanol** exhibits characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic C-H bonds.

Table 1: FT-IR Spectral Data for **1,4-Benzenedimethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200-3400	Strong, Broad	O-H stretch (from the hydroxyl groups)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch (from the -CH <sub>2</sub> - groups)
~1600, ~1470	Weak-Medium	C=C stretch in the aromatic ring
~1010-1050	Strong	C-O stretch (primary alcohol)
~820	Strong	para-disubstituted benzene ring (C-H out-of-plane bend)

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or thin film).

## NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms within a molecule.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1,4-Benzenedimethanol** is relatively simple due to the molecule's symmetry.

Table 2: <sup>1</sup>H NMR Spectral Data for **1,4-Benzenedimethanol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Solvent
~7.30	Singlet	4H	Aromatic protons (Ar-H)	CDCl <sub>3</sub> [1]
~4.65	Singlet	4H	Methylene protons (-CH <sub>2</sub> -)	CDCl <sub>3</sub> [1]
~5.15	Triplet	2H	Hydroxyl protons (-OH)	DMSO-d <sub>6</sub> [2]
~7.25	Singlet	4H	Aromatic protons (Ar-H)	DMSO-d <sub>6</sub> [2]
~4.45	Doublet	4H	Methylene protons (-CH <sub>2</sub> -)	DMSO-d <sub>6</sub> [2]

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet. The multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl protons, which can sometimes be decoupled.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **1,4-Benzenedimethanol** is also simplified by its symmetry, showing only three distinct carbon signals.

Table 3: <sup>13</sup>C NMR Spectral Data for **1,4-Benzenedimethanol**

Chemical Shift ( $\delta$ , ppm)	Assignment	Solvent
~140	Quaternary aromatic carbons (C-CH <sub>2</sub> OH)	CDCl <sub>3</sub>
~127	Aromatic methine carbons (CH)	CDCl <sub>3</sub>
~64	Methylene carbons (-CH <sub>2</sub> )	CDCl <sub>3</sub>

## Experimental Protocols

Accurate and reproducible spectral data are contingent upon proper sample preparation and instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra of **1,4-Benzenedimethanol**.

### FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid sample.<sup>[3][4]</sup>

- Sample and KBr Preparation:
  - Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.
  - Grind approximately 1-2 mg of **1,4-Benzenedimethanol** and 100-200 mg of the dried KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[3]</sup>
- Pellet Formation:
  - Transfer the powdered mixture to a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.
  - Acquire the sample spectrum.

### NMR Spectroscopy Protocol

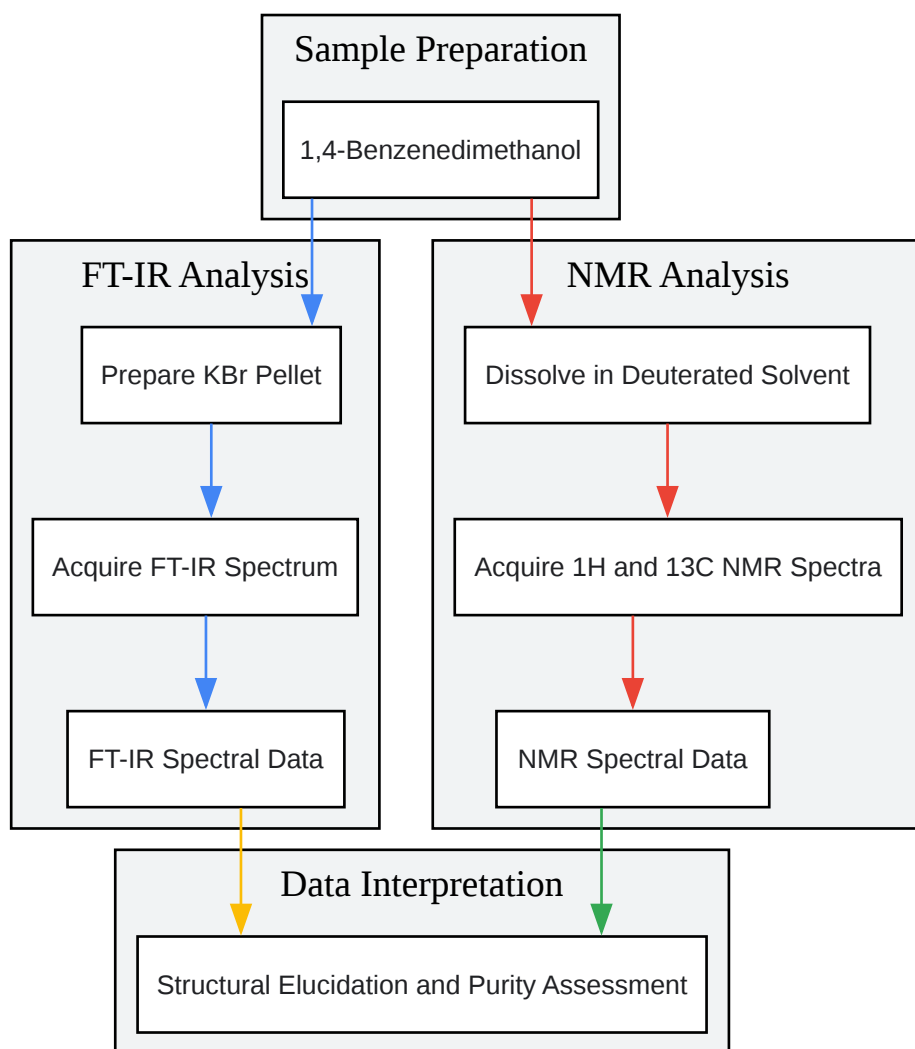
This protocol outlines the general steps for preparing a sample of **1,4-Benzenedimethanol** for NMR analysis.<sup>[5][6]</sup>

- Sample Preparation:

- Weigh approximately 5-10 mg of **1,4-Benzenedimethanol** directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.<sup>[6]</sup>
- Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.
- Spectral Acquisition:
  - Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.
  - Place the sample in the NMR spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard acquisition parameters.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,4-Benzenedimethanol**.



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Caption: Workflow for the spectroscopic analysis of **1,4-Benzenedimethanol**.

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